N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2,5-dimethoxyphenyl intermediate through the reaction of 2,5-dimethoxybenzaldehyde with an appropriate reagent, such as a Grignard reagent or an organolithium compound.
Thiomorpholine Ring Formation: The next step involves the formation of the thiomorpholine ring. This can be achieved by reacting the dimethoxyphenyl intermediate with a suitable thiomorpholine precursor under controlled conditions.
Acetamide Formation: The final step involves the introduction of the acetamide group. This can be accomplished by reacting the thiomorpholine intermediate with an acylating agent, such as acetyl chloride or acetic anhydride, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the thiomorpholine ring are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxopiperidin-4-yl)acetamide: Similar structure with a piperidine ring instead of a thiomorpholine ring.
N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxoazepan-4-yl)acetamide: Similar structure with an azepane ring instead of a thiomorpholine ring.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-9-15(20)18(16(21)10(2)24-9)8-14(19)17-12-7-11(22-3)5-6-13(12)23-4/h5-7,9-10H,8H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCCSPPWDHLLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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